molecular formula C9H12N2O2 B13456981 Phenyl N-(2-aminoethyl)carbamate CAS No. 55468-08-1

Phenyl N-(2-aminoethyl)carbamate

Cat. No.: B13456981
CAS No.: 55468-08-1
M. Wt: 180.20 g/mol
InChI Key: LSJIJPARBUDFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-(2-aminoethyl)carbamate is a chemical compound of significant interest in medicinal and organic chemistry research. Its primary research application is as a building block and intermediate in the design and synthesis of cyclization-activated prodrugs. These prodrug forms are engineered to protect phenolic compounds from extensive first-pass metabolism, thereby potentially enhancing their oral bioavailability . The compound's structure, featuring both a phenyl carbamate and a free aminoethyl group, makes it a versatile precursor for further chemical modifications. Researchers utilize this functionality to create sophisticated molecules aimed at improving drug delivery, particularly for challenging targets like the central nervous system, where carbamate derivatives have shown potential for enhancing brain penetration . Beyond prodrug applications, phenyl carbamate derivatives are also investigated for their inhibitory properties against specific enzymes. For instance, certain phenyl carbamates have been evaluated as selective inhibitors for enzymes like matrix metalloproteinase-2 (MMP-2), which plays a key role in disease processes such as cancer metastasis , and as CNS-selective acetylcholinesterase inhibitors for pharmacological research . In synthetic chemistry, the phenyl carbamate group is a key functionality in the selective mono-protection of aliphatic diamines, such as 1,2-ethanediamine, which is a critical step in the strategic synthesis of complex polyamines and other valuable intermediates . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, wearing protective equipment and consulting its relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55468-08-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

phenyl N-(2-aminoethyl)carbamate

InChI

InChI=1S/C9H12N2O2/c10-6-7-11-9(12)13-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)

InChI Key

LSJIJPARBUDFNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCCN

Origin of Product

United States

Advanced Synthetic Methodologies for Phenyl N 2 Aminoethyl Carbamate and Its Analogues

Traditional and Classical Preparative Routes

Traditional methods for carbamate (B1207046) synthesis have been foundational in organic chemistry, though they often involve hazardous reagents.

The most conventional route to carbamates involves the reaction of an amine with a chloroformate. In the context of Phenyl N-(2-aminoethyl)carbamate, this would typically involve the reaction of ethylenediamine (B42938) with phenyl chloroformate. Phenyl chloroformate itself is prepared from phosgene (B1210022), a highly toxic gas, making this route inherently hazardous. nih.govresearchgate.net The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.

The reaction of phenyl chloroformate with an amine is a common method for creating phenylcarbamates. acs.org When using a difunctional amine like ethylenediamine, careful control of stoichiometry is required to achieve mono-acylation and prevent the formation of di-substituted urea (B33335) byproducts. The use of a base is often necessary to neutralize the hydrochloric acid generated during the reaction. acs.org While effective, the toxicity associated with phosgene and its derivatives has driven the development of safer alternatives. researchgate.net

To circumvent the use of phosgene, numerous phosgene-free methods have been developed, relying on carbonyl-transfer reagents. sigmaaldrich.com These reagents act as safer surrogates, transferring a carbonyl group to an amine and an alcohol (or phenol) to form the carbamate linkage.

A prominent reagent in this class is 1,1'-Carbonyldiimidazole (CDI). wikipedia.org CDI reacts first with an alcohol or phenol (B47542) to form an activated carbamoyl-imidazole intermediate. acs.orgthermofisher.kr This intermediate then reacts with an amine to yield the desired carbamate, releasing imidazole (B134444) as a byproduct. wikipedia.orgthermofisher.kr This method is known for its mild conditions and is considered a greener alternative to phosgene-based chemistry. sigmaaldrich.com Mechanochemical approaches using CDI have further enhanced the sustainability of this method by reducing or eliminating the need for solvents. acs.orgacs.org

Other carbonyl-transfer reagents include activated carbonates. acs.org For instance, mixed carbonates bearing a p-nitrophenyl group are effective alkoxycarbonylating agents for amines. nih.govacs.org Similarly, reagents like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, which are stable and easily prepared, can serve as efficient carbonyl sources for the synthesis of carbamates from amines under mild conditions. nih.gov

Reagent ClassSpecific ExampleGeneral ReactionKey Features
Chloroformates Phenyl chloroformateAmine + Phenyl Chloroformate → Phenylcarbamate + HClTraditional, efficient, but relies on toxic phosgene precursors. nih.govresearchgate.net
Imidazole-Based 1,1'-Carbonyldiimidazole (CDI)Alcohol + CDI → Intermediate; Intermediate + Amine → CarbamatePhosgene-free, mild conditions, versatile for amines and alcohols. sigmaaldrich.comwikipedia.orgthermofisher.kr
Activated Carbonates p-Nitrophenyl CarbonatesAlcohol + PNPCOCl → Activated Carbonate; Activated Carbonate + Amine → CarbamateEffective alkoxycarbonylation; avoids direct use of chloroformates with the target amine. nih.govacs.org
Pyridazinone-Based Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylateAmine + Reagent → PhenylcarbamateStable, crystalline reagent; acts as an effective carbonyl source. nih.gov

Catalytic Synthesis of this compound

Catalytic methods offer pathways to carbamates that are often more efficient, selective, and environmentally benign, utilizing transition metals, organocatalysts, or enzymes to facilitate the transformation.

Transition metal catalysis provides powerful and versatile routes to carbamate synthesis.

Palladium Catalysis : Palladium-catalyzed reactions are highly effective for forming N-aryl carbamates. mit.edumit.edu One prominent method involves the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgorganic-chemistry.org This allows for the in-situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the carbamate. organic-chemistry.org Another Pd-catalyzed route is the reductive carbonylation of nitroaromatics, which can produce functionalized carbamates. epa.gov

Nickel Catalysis : Nickel catalysts are valuable for the amination of aryl carbamates and can also be used in decarbonylative amination reactions of carboxylic acid esters. nih.govnih.gov For instance, aryl carbamates can serve as excellent substrates in nickel-catalyzed amination, offering a broad scope for both the carbamate and amine coupling partners. nih.govresearchgate.net Nickel-catalyzed aminocarbonylation of aryl halides using carbamoylsilanes is another developed procedure. rsc.org

Zinc Catalysis : Simple zinc salts, such as zinc acetate (B1210297) (Zn(OAc)₂), have been shown to effectively catalyze the direct synthesis of carbamates from aromatic amines, carbon dioxide (CO₂), and silicate (B1173343) esters. nih.govresearchgate.net This method often proceeds through an isocyanate intermediate generated from the amine and CO₂. nih.gov The reactivity of zinc complexes with CO₂ to form zinc carbamates is a key aspect of this catalysis. acs.org

Ytterbium Catalysis : Lanthanide catalysts, such as ytterbium triflate (Yb(OTf)₃), facilitate the synthesis of carbamates from amines and dimethyl carbonate, providing a facile and efficient method. researchgate.netresearchgate.net

Catalyst MetalPrecursorsMethodologyKey Findings
Palladium Aryl Halide/Triflate, NaOCN, AlcoholCross-coupling/Isocyanate TrappingEfficient synthesis of N-aryl carbamates, including protecting groups. mit.edumit.eduorganic-chemistry.org
Nickel Aryl Carbamate, AmineC-N Cross-CouplingBroad scope for amination of robust carbamate substrates. nih.govresearchgate.net
Zinc Aromatic Amine, CO₂, Silicate EsterDirect Carbamate SynthesisZn(OAc)₂ is an effective catalyst; proceeds via an isocyanate intermediate. nih.govresearchgate.net
Ytterbium Amine, Dimethyl CarbonateTranscarbamoylationYb(OTf)₃ provides a facile route to carbamates. researchgate.netresearchgate.net

Metal-free catalytic systems have gained prominence as sustainable alternatives for carbamate synthesis.

Cesium Carbonate (Cs₂CO₃) is highly effective in promoting a three-component coupling of an amine, carbon dioxide, and an alkyl halide to form carbamates. organic-chemistry.org This method, often enhanced by tetrabutylammonium (B224687) iodide (TBAI), proceeds under mild conditions with short reaction times and avoids common side reactions like N-alkylation. organic-chemistry.orgorganic-chemistry.org The protocol is chemoselective and has been successfully applied to solid-phase synthesis, coupling amines to a resin via a CO₂ linker, which is useful for creating combinatorial libraries. nih.govacs.org

Organocatalytic Systems often utilize a strong organic base to capture and activate CO₂. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to form a carbamic acid from an amine and CO₂, which can then be coupled with an alcohol under Mitsunobu conditions or with an alkyl halide to yield the carbamate. nih.govacs.org This approach has been adapted to continuous flow processes, providing a rapid and catalyst-free method for synthesizing carbamates from amines, CO₂, alkyl halides, and DBU. acs.orgnih.gov Bifunctional organocatalysts have also been designed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO₂. nih.gov

Biocatalysis offers an environmentally friendly and highly selective approach to synthesizing carbamate derivatives. nih.gov Enzymes, particularly lipases and esterases, can catalyze carbamate bond formation in aqueous or non-aqueous media. nih.govnih.gov

Lipases , such as the immobilized Candida antarctica lipase (B570770) B (CALB or Novozym 435), are widely used. beilstein-journals.orgnih.gov They can catalyze the synthesis of carbamates through the aminolysis of esters or carbonates. nih.govresearchgate.net Chemo-enzymatic strategies have been developed where a chemical reaction, like a Curtius rearrangement, is coupled with a biocatalytic step. beilstein-journals.orgbeilstein-journals.orgnih.gov For example, a flow process can use a Curtius rearrangement to form an isocyanate, which is trapped to form the carbamate, followed by an enzymatic step using CALB to remove impurities, resulting in high-purity products. beilstein-journals.orgbeilstein-journals.org

Esterases with promiscuous acyltransferase activity have also been exploited. The esterase from Pyrobaculum calidifontis (PestE) has been used for the efficient synthesis of various carbamates from amines and carbonate esters in water, achieving high isolated yields. nih.gov These biocatalytic methods are valued for their high selectivity and operation under mild, green conditions.

Contemporary and Green Chemistry Approaches

Modern synthetic strategies for carbamates prioritize environmental benignity, safety, and efficiency. These approaches often involve replacing hazardous reagents like phosgene with greener alternatives and employing innovative process technologies.

The use of carbon dioxide (CO₂) as a C1 synthon represents a major advancement in green chemistry for carbamate synthesis. nih.gov CO₂ is an abundant, inexpensive, non-toxic, and non-flammable feedstock, making it an attractive alternative to highly toxic phosgene and its derivatives. nih.govresearchgate.net The synthesis generally proceeds via the reaction of an amine with CO₂ to form a carbamic acid intermediate, which is then typically reacted with an electrophile or dehydrated to yield the carbamate. rsc.orgresearchgate.netacs.org

Several catalytic systems have been developed to facilitate this transformation. Basic catalysts, such as cesium carbonate (Cs₂CO₃), have proven effective in converting various amines and alcohols into carbamates under mild conditions. organic-chemistry.org For instance, the three-component coupling of an amine, CO₂, and an alkyl halide can be efficiently achieved using Cs₂CO₃, offering mild reaction conditions and preventing common side reactions like N-alkylation. nih.govorganic-chemistry.org

The reaction mechanism often involves the activation of CO₂ by a base. Superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can capture CO₂ and catalyze the formation of carbamates. organic-chemistry.orgorganic-chemistry.org Detailed studies have shown that while superbases can form zwitterionic adducts with CO₂, the base's primary role is often to deprotonate the amine as it attacks a free CO₂ molecule. rsc.org This process avoids the need for metal catalysts and can be applied to a wide range of amines. organic-chemistry.org

The direct synthesis of carbamates from CO₂, amines, and alcohols is a particularly attractive halogen-free route. rsc.org While this reaction can be challenging due to equilibrium limitations, the use of basic catalysts and dehydrating agents can drive the reaction forward to produce good yields of the desired carbamates. nih.gov

Amine SubstrateCarbonyl SourceCatalyst/ReagentConditionsProductYieldReference(s)
Various primary aminesCO₂, Alkyl HalidesCs₂CO₃, TBAIMild conditionsN-Alkyl CarbamatesGood nih.govorganic-chemistry.org
Aniline derivativesCO₂TMG (superbase)Concerted carboxylationCarbamates- rsc.org
Linear/branched aminesCO₂, AlcoholsBasic catalysts (e.g., Cs₂CO₃)2.5 MPa CO₂, mild temp.Aliphatic CarbamatesGood rsc.org
Primary/secondary aminesCO₂, Alkyl HalidesDBU70 °C, continuous flowN-Alkyl Carbamates45-92% nih.govacs.org

Continuous flow chemistry and microreactor technology offer significant advantages for the production of carbamates, including enhanced safety, faster reaction times, and improved process control. nih.govbeilstein-journals.orgresearchgate.net These systems are particularly well-suited for reactions involving gaseous reagents like CO₂ or hazardous intermediates. nih.govacs.org

A notable application is the catalyst-free synthesis of carbamates from amines, alkyl halides, and CO₂ in a continuous flow system. nih.govacs.org By pumping a solution of the amine, alkyl halide, and a base (like DBU) through a heated coil reactor while introducing a controlled stream of CO₂, carbamates can be synthesized in as little as 50 minutes with good to excellent yields. nih.gov This method provides a safer and faster alternative to traditional batch processes and avoids the handling of toxic isocyanates. acs.org

Flow technology also enables the coupling of multiple reaction steps. For example, a Curtius rearrangement to generate an isocyanate intermediate can be "telescoped" with a subsequent reaction or purification step in a continuous process, allowing for the efficient production of valuable carbamate building blocks. nih.govbeilstein-journals.org The use of immobilized catalysts or reagents in packed-bed reactors further enhances the scalability and sustainability of these processes. beilstein-journals.org

The precise control over reaction parameters in a microreactor is crucial. Studies have shown that optimizing the CO₂ flow rate can be critical to maximizing yield and minimizing byproducts. A higher volumetric excess of CO₂ can accelerate the desired carbamate formation over competing side reactions such as N-alkylation. nih.govacs.org

ReactionSystemKey FeaturesOutcomeReference(s)
Amine + Alkyl Halide + CO₂Vapourtec E-series flow reactorCatalyst-free, DBU as base, efficient gas-liquid mixing45-92% yield in 50 min nih.govacs.org
Curtius rearrangementTelescoped flow reactorCoupled with biocatalytic impurity removalHigh yield and purity Cbz-carbamates nih.govbeilstein-journals.org
Aza-Michael additionBiphasic flow systemDerivatization of carbamatesSynthesis of β-amino acid derivatives nih.govbeilstein-journals.org

Atom economy and the reduction of solvent waste are central tenets of green chemistry. In carbamate synthesis, this is achieved by designing reactions where most of the atoms from the reactants are incorporated into the final product and by eliminating the need for traditional organic solvents.

Solvent-free synthesis of primary carbamates has been successfully demonstrated using grindstone chemistry. arkat-usa.org This mechanochemical approach involves grinding a hydroxyl compound (alcohol or phenol) with sodium cyanate and a solid acid, such as silica (B1680970) sulfuric acid, at room temperature. arkat-usa.org The activation energy is supplied by the friction between the solid reactants, leading to high yields of pure carbamates without the need for toxic solvents or complex purification techniques like column chromatography. arkat-usa.orgtubitak.gov.trresearchgate.net

The direct synthesis of carbamates from amines, alcohols, and CO₂ is inherently atom-economical, as it combines three simple components into the desired product with water as the only theoretical byproduct. unimi.it Similarly, the cycloaddition of CO₂ to aziridines to form cyclic carbamates (oxazolidinones) is a 100% atom-economical reaction. unimi.itresearchgate.net

These solvent-free and atom-economical methods not only reduce environmental impact but also simplify processing and lower costs, making them highly attractive for industrial applications. tubitak.gov.tr

MethodReactantsConditionsKey AdvantageYieldReference(s)
Grindstone ChemistryAlcohol/Phenol, Sodium Cyanate, Silica Sulfuric AcidSolid state, room temp.Solvent-free, no purification neededHigh arkat-usa.org
Grindstone ChemistryAlcohol/Phenol, Sodium Cyanate, Trichloroacetic AcidSolid state, room temp.Solvent-free, simple workupExcellent tubitak.gov.trresearchgate.net
CO₂ CycloadditionEpoxides/Aziridines, CO₂Catalytic100% atom economyHigh unimi.itresearchgate.net

Regioselective and Chemoselective Synthesis of N-(2-aminoethyl)carbamates

The synthesis of this compound requires selective reaction at one of the two amino groups of ethylenediamine. Achieving high chemo- and regioselectivity is a significant challenge in the synthesis of carbamates from polyamines.

A highly effective method for the chemoselective mono-protection of diamines involves the use of alkyl phenyl carbonates as the carbamoylating agent. orgsyn.orgkiku.dk For instance, reacting 1,2-ethanediamine with one equivalent of tert-butyl phenyl carbonate in ethanol (B145695) results in the selective formation of tert-butyl N-(2-aminoethyl)carbamate. orgsyn.org This method shows excellent selectivity for the primary amino groups in polyamines containing both primary and secondary amines, such as spermidine (B129725) and spermine. kiku.dk The reactions proceed in high yields without the need for complex purification, and the selectivity avoids the statistical product mixtures often seen with reagents like alkyl chloroformates. orgsyn.org

The choice of activating agent and reaction conditions can dictate the selectivity. In the synthesis of unsymmetrical ureas and carbamates, isocyanates can be generated in situ from Cbz-protected amines; these intermediates then react rapidly and selectively with nucleophiles like alcohols to form carbamates. rsc.orgresearchgate.net

For substrates with multiple reactive sites, such as amino alcohols, organocatalysts can be employed to achieve high regioselectivity. The reaction of CO₂ with amino alcohols can be directed to form cyclic carbamates with high regio-, chemo-, and stereoselectivity using p-toluenesulfonyl chloride (TsCl) as an activator under mild conditions. rsc.org Similarly, organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can promote the highly regioselective ring-opening of cyclic carbonates with amines to form specific hydroxyurethane isomers. researchgate.net

SubstrateReagentKey FeatureProductReference(s)
1,2-Ethanediaminetert-Butyl Phenyl CarbonateChemoselective mono-protectiontert-Butyl N-(2-aminoethyl)carbamate orgsyn.org
Polyamines (Spermidine, Spermine)Alkyl Phenyl CarbonatesSelective protection of primary aminesN-terminal mono- or di-protected polyamines kiku.dk
Cbz-protected amines2-Chloropyridine, Tf₂O, AlcoholIn situ isocyanate generationUnsymmetrical carbamates rsc.orgresearchgate.net
Carvone-based cyclic carbonateAmines, TBD (organocatalyst)Regioselective ring-openingBio-based hydroxyurethanes researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount to maximizing yields and purity in the synthesis of this compound and its analogues. Key parameters include the choice of solvent, temperature, catalyst, and reaction time.

In the selective synthesis of mono-Boc-protected ethylenediamine using tert-butyl phenyl carbonate, the reaction is typically run at a gentle reflux in ethanol overnight. orgsyn.org The workup procedure is also critical for isolating the mono-protected product from the unreacted diamine and the di-protected byproduct. This involves a pH-adjusted aqueous extraction: at pH ~3, the desired product and remaining diamine are protonated and remain in the aqueous phase while the di-protected species is extracted. Subsequently, raising the pH to 12 allows for the extraction of the free-base mono-protected product. orgsyn.org

For syntheses utilizing CO₂, the optimization of gas pressure and flow rate is essential. In the continuous flow synthesis of carbamates, increasing the CO₂ flow rate from 1.5 mL/min to 6.0 mL/min significantly increased conversion and reduced the formation of the N-alkylated byproduct. nih.govacs.org Temperature also plays a key role; a study on the direct synthesis of carbamates from CO₂, amines, and alcohols found that while Cs₂CO₃ was the most active catalyst, reaction yields were highly dependent on temperature and reaction time, with optimal conditions varying by substrate.

In solvent-free methods, the choice of activating acid can influence yield. When preparing primary carbamates via grindstone chemistry, trichloroacetic acid was found to give better results than trifluoroacetic acid. researchgate.net While most of these reactions proceed efficiently at room temperature, gentle heating can sometimes improve the yield and purity for specific substrates. arkat-usa.orgresearchgate.net

Synthetic MethodOptimized ParameterEffectResultReference(s)
Selective mono-protection of diaminepH of workupDifferential extractionIsolation of pure mono-protected product orgsyn.org
Continuous flow synthesis with CO₂CO₂ flow rateIncreased conversion, reduced byproduct78% conversion, less N-alkylation nih.govacs.org
Direct synthesis from CO₂/amines/alcoholsCatalyst (Cs₂CO₃) and TemperatureIncreased reaction rate and yieldGood yields under mild conditions
Solvent-free grindstone chemistryActivating acid (CCl₃COOH)Improved conversionHigher yields compared to other acids researchgate.net

Elucidation of Chemical Reactivity and Mechanistic Pathways of Phenyl N 2 Aminoethyl Carbamate

Fundamental Reactivity Profiles of the Carbamate (B1207046) and Amine Moieties

The chemical character of Phenyl N-(2-aminoethyl)carbamate is dominated by the distinct properties of its two primary functional groups: the primary ethylamine (B1201723) and the phenyl carbamate.

The carbamate moiety (-NH-C(=O)O-Ph) features an electrophilic carbonyl carbon. The reactivity of this group is significantly influenced by the attached phenyl group. The phenoxy group is a relatively good leaving group, making the carbamate susceptible to nucleophilic attack at the carbonyl carbon. The delocalization of the nitrogen's lone pair into the carbonyl group creates a resonance-stabilized system, which imparts a degree of conformational restriction and a pseudo-double bond character to the C-N bond. nih.gov This planarity can influence how the molecule interacts with other reactants or biological targets. nih.gov The presence of both a hydrogen-bond donor (N-H) and acceptor (C=O) within the carbamate linkage allows for the formation of intra- and intermolecular hydrogen bonds, which can affect its physical properties and reactivity. nih.gov

Mechanisms of Carbamate Hydrolysis and Cleavage

The cleavage of the carbamate bond in this compound can proceed through several mechanistic pathways, depending on the reaction conditions, particularly the pH.

Base-Catalyzed Hydrolysis: Under basic conditions, phenylcarbamates derived from primary amines, such as the title compound, can undergo hydrolysis via an E1cb (Elimination Unimolecular conjugate Base) type mechanism. rsc.org This pathway is initiated by the deprotonation of the carbamate nitrogen by a base, forming an amide anion. This is followed by the elimination of the phenoxide leaving group to generate a highly reactive isocyanate intermediate. The isocyanate is then rapidly attacked by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine (in this case, ethylenediamine) and carbon dioxide. rsc.org

Acid-Catalyzed Hydrolysis: In acidic solutions, the hydrolysis mechanism can shift. Studies on similar carbamates have shown that either an AAc1 or AAc2 mechanism can prevail. wikipedia.org

AAc2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular): This mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of the phenol (B47542) leaving group. wikipedia.org

AAc1 (Acid-catalyzed, Acyl-oxygen cleavage, unimolecular): This pathway involves the protonation of the carbamate followed by the rate-determining departure of the leaving group (phenol) to form a resonance-stabilized acylium ion intermediate, which is then captured by water.

Chemical Cleavage: Specific reagents can also be employed to cleave the carbamate group under mild conditions. For instance, tetra-n-butylammonium fluoride (B91410) (TBAF) has been shown to be effective for the removal of carbamate protecting groups. libretexts.org The mechanism is believed to be consistent with base-catalyzed hydrolysis, proceeding through an isocyanate intermediate. rsc.org

Transesterification and Aminolysis Reactions of this compound

The electrophilic nature of the carbamate's carbonyl carbon, combined with the stability of the phenoxide leaving group, facilitates reactions with various nucleophiles.

Transesterification: This reaction involves the substitution of the phenoxy group with an alkoxy group from an alcohol. The process is typically catalyzed by either an acid or a base. rsc.orgmasterorganicchemistry.com

Base-catalyzed transesterification: An alkoxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the phenoxide ion yields the new carbamate. nih.govrsc.org Kinetic studies on O-methyl-N-aryl carbamates show the reaction is first-order with respect to the carbamate, and the rate is influenced by the structural characteristics of the alcohol. nih.gov

Acid-catalyzed transesterification: The reaction is initiated by the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule. rsc.orgrsc.org The reaction is an equilibrium process, and driving it to completion often requires using the reactant alcohol as a solvent or removing one of the products. rsc.orgmasterorganicchemistry.com

Aminolysis: This is the reaction of the carbamate with an amine, resulting in the formation of a urea (B33335) derivative. The primary amine of a second molecule of this compound or another external amine can act as the nucleophile. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to expel the phenol leaving group, forming a more stable urea linkage. Kinetic studies of the aminolysis of related phenyl carbonate systems show that the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate, with the rate-determining step depending on the basicity of the attacking amine. nih.govacs.orgcdnsciencepub.com Studies on phenyloxycarbonyl (Phoc) carbamates demonstrate a high degree of chemoselectivity, with aliphatic primary amines reacting readily while aromatic amines are much less reactive under the same conditions. rsc.org

Thermal Stability and Decomposition Pathways

The thermal degradation of N-arylcarbamates can proceed via several pathways, highly dependent on the structure of the alcohol moiety and the reaction conditions.

For N-phenylcarbamates derived from primary alcohols, heating often leads to a reversible dissociation into phenyl isocyanate and the corresponding alcohol. rsc.org This equilibrium can be shifted by removing the more volatile alcohol under reduced pressure. rsc.org At higher temperatures (e.g., 230-260°C), further reactions can occur, leading to products like diphenylurea (from the reaction of aniline, a potential decomposition product, with phenyl isocyanate) and triphenyl isocyanurate (a trimer of phenyl isocyanate). rsc.org

For carbamates derived from tertiary alcohols, a different pathway is often observed. The decomposition of t-butyl N-arylcarbamates, for example, has been shown to be a first-order reaction that yields isobutylene, carbon dioxide, and the corresponding aniline. rsc.org This suggests a mechanism involving a six-membered cyclic transition state, leading to concerted elimination rather than dissociation into an isocyanate and alcohol. rsc.org The rate of this decomposition is influenced by the electronic nature of substituents on the phenyl ring, with electron-withdrawing groups increasing the rate. rsc.org

Kinetic studies on the thermal decomposition of other tertiary N-arylcarbamates in various solvents indicate a polar mechanism with a high degree of carbocation formation in the transition state, supported by the correlation of reaction rates with Hammett σ+ constants. researchgate.netacs.org The specific pathway for this compound would likely involve an intramolecular reaction between the amine and carbamate groups or dissociation, depending on the temperature and pressure.

Kinetic Studies and Proton Transfer Mechanisms in Carbamate Formation and Breakdown

Kinetic studies provide deep insight into the mechanisms of carbamate reactions. The formation of carbamates from amines and carbon dioxide, and their subsequent breakdown (decarboxylation), are fundamental processes whose kinetics have been extensively studied.

The rate law for the reaction of amines with CO₂ can include both uncatalyzed and base-catalyzed pathways. For the uncatalyzed reaction, the rate constants often follow a Brønsted relationship, where the logarithm of the rate constant is proportional to the pKa of the amine. This indicates that the basicity of the amine is a key factor in the reaction rate.

In the breakdown of carbamates, the rate-limiting step can vary. For carbamates derived from weakly basic amines, the cleavage of the carbon-nitrogen bond is often rate-determining. However, for carbamates formed from more basic amines, proton transfer can become the rate-limiting step.

Proton transfer is a crucial element in the mechanism of carbamate hydrolysis. For instance, in the alkaline hydrolysis of monoethanolamine carbamate, a proposed pathway involves a proton transfer from a protonated amine to the carbamate. This generates a carbamic acid, which then undergoes nucleophilic attack by a hydroxide (B78521) ion, leading to bicarbonate and the free amine. rsc.org The protonation state of the functional groups is critical; calculations show that the carbonyl oxygen is the preferred site of protonation in the gas phase for simple carbamates. rsc.org In enzymatic systems, carbamate moieties can act as proton relays to facilitate catalytic cycles. cdnsciencepub.com

Rearrangement Reactions (e.g., Curtius, Hofmann) Leading to Carbamates

While not reactions of this compound itself, rearrangement reactions are fundamental and powerful synthetic routes for the formation of the carbamate functional group, often proceeding through a key isocyanate intermediate.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. rsc.org The process involves treating the amide with bromine and a strong base, which generates an N-bromoamide intermediate. rsc.org Subsequent deprotonation and rearrangement lead to the formation of an isocyanate. rsc.orgresearchgate.net While the isocyanate is typically hydrolyzed to an amine, it can be "trapped" by an alcohol nucleophile present in the reaction mixture. This interception of the isocyanate intermediate with an alcohol is a classic method for synthesizing a stable carbamate. rsc.orgresearchgate.net Modified versions of this reaction using reagents like N-bromosuccinimide (NBS) or sodium hypochlorite (B82951) in the presence of an alcohol are efficient methods for preparing carbamates from a wide range of amides. nih.govrsc.orgacs.org

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. nih.gov The acyl azide is typically prepared from a carboxylic acid derivative, such as an acyl chloride or an acyl hydrazine. nih.govacs.org Similar to the Hofmann rearrangement, the resulting isocyanate is a versatile intermediate. When the rearrangement is performed in the presence of an alcohol, the alcohol adds to the isocyanate to directly form the corresponding carbamate. nih.gov This method is known for its mild conditions and tolerance of a wide variety of functional groups, making it a valuable tool in organic synthesis, including the preparation of protected amino acids and other complex molecules. rsc.orgacs.org

Strategic Applications of Phenyl N 2 Aminoethyl Carbamate in Organic Synthesis

Phenyl N-(2-aminoethyl)carbamate as a Versatile Synthetic Building Block

This compound, also known through its functional group as a phenoxycarbonyl (Phoc) protected amine, is a valuable and versatile building block in organic synthesis. nih.govacs.org Its utility stems from the chemoselective reactivity of the phenylcarbamate group, which can be manipulated under specific conditions to yield various functional groups. This allows for the construction of more complex molecules in a controlled manner.

The phenoxycarbonyl group is relatively stable, which permits the large-scale preparation of synthons. acs.org This stability is crucial for multi-step syntheses where the protecting group must endure various reaction conditions before its intended transformation. For instance, the primary amine of this compound can undergo reactions while the carbamate (B1207046) portion remains intact, and vice versa.

One of the key reactions of the phenylcarbamate of a primary amine is its conversion to a urea (B33335) functionality. nih.govacs.org This transformation typically occurs through an E1cb-type mechanism, involving the in situ formation of an isocyanate intermediate. nih.govacs.org This reactivity allows for the synthesis of both symmetrical and unsymmetrical ureas, which are important motifs in medicinal chemistry and materials science. nih.gov

The versatility of this compound as a building block is further highlighted by its ability to undergo selective reactions. For example, in a molecule containing both a primary and a secondary amine protected as phenylcarbamates, the primary amine's Phoc group can be selectively reacted. nih.gov This chemoselectivity is essential for the synthesis of complex polyamines and peptidomimetics. nih.govacs.org

Function as a Protecting Group for Amines in Complex Molecular Assembly

Carbamates are widely recognized as effective protecting groups for amines, and this compound is a key example of this application. masterorganicchemistry.com The phenoxycarbonyl (Phoc) group renders the amine nitrogen significantly less nucleophilic, thereby preventing it from participating in unwanted side reactions during a synthetic sequence. masterorganicchemistry.com

The use of the Phoc group has several advantages. It is stable over time and can withstand a range of reaction conditions, including mildly acidic or basic aqueous work-ups. nih.govacs.org This robustness allows for greater flexibility in the design of synthetic routes. While historically displaced in peptide synthesis by groups like Boc and Fmoc due to issues with intramolecular cyclization in peptides, the Phoc group has seen a resurgence in other areas of organic synthesis. acs.org

Deprotection of the Phoc group to regenerate the free amine can be achieved under specific conditions. Traditional methods often involve strong basic hydrolysis. nih.gov More recently, the use of tetra-n-butylammonium fluoride (B91410) (TBAF) has been explored as a milder deprotection reagent. nih.govacs.org The conditions for deprotection can be tuned to favor either the formation of the free amine or a symmetrical urea, adding another layer of synthetic utility. nih.gov

The chemoselective nature of the Phoc group is a significant asset in complex molecular assembly. acs.org It allows for the differential protection of multiple amine functionalities within a single molecule, enabling selective reactions at specific sites. nih.gov This level of control is crucial for the synthesis of intricate molecules with well-defined architectures.

Precursor for the Synthesis of Heterocyclic Compounds and Diamines

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds and functionalized diamines. The presence of both a reactive primary amine and a modifiable carbamate group within the same molecule provides a versatile scaffold for cyclization and derivatization reactions.

The primary amine can act as a nucleophile to react with suitable electrophiles, initiating the formation of a heterocyclic ring. For instance, it can be a starting point for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. The carbamate group can either be carried through the synthesis and deprotected at a later stage or participate directly in the cyclization process under certain conditions.

Furthermore, this compound is a key intermediate in the preparation of selectively protected diamines. orgsyn.org By reacting the primary amine, the molecule can be extended, and subsequent removal of the phenoxycarbonyl group reveals a new primary amine, resulting in a substituted diamine. This strategy is particularly useful for creating unsymmetrical diamines, which are important building blocks for polymers, ligands for metal catalysts, and biologically active molecules. researchgate.net The ability to selectively introduce different functional groups at either end of the ethylenediamine (B42938) backbone is a significant advantage offered by this precursor.

Role in the Formation of Polyurethane Precursors and Related Polymers (Monomer Synthesis Focus)

The phenoxycarbonyl group in this compound makes it a relevant starting material for the synthesis of polyurethane precursors. Polyurethanes are a class of polymers formed by the reaction of diisocyanates with polyols. The in situ generation of an isocyanate intermediate from the phenylcarbamate of a primary amine under thermal or basic conditions is a key transformation in this context. nih.govacs.org

By designing molecules containing one or more this compound moieties, it is possible to create monomers that can undergo polymerization. For example, a molecule with two such groups could be converted to a diisocyanate, a fundamental building block for polyurethanes. Alternatively, the primary amine of this compound can be reacted to introduce other functionalities, and the resulting molecule can then be used in polymerization reactions.

The synthesis of polyureas is another area where this compound is a valuable precursor. nih.govacs.org As mentioned earlier, the reaction of the phenylcarbamate with an amine leads to the formation of a urea linkage. This reaction can be employed in a polymerization context to create polyureas, which are known for their high strength and thermal stability. The controlled and chemoselective nature of the urea formation from the phenylcarbamate allows for the synthesis of well-defined polyurea structures. nih.gov

Integration into Multi-Step Organic Transformations and Cascade Reactions

The unique reactivity of this compound allows for its seamless integration into multi-step organic transformations and cascade reactions. A cascade reaction, also known as a tandem or domino reaction, is a process where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. This approach is highly efficient as it reduces the number of purification steps, saves time and resources, and can lead to the rapid construction of molecular complexity.

The ability of the phenylcarbamate group to be converted into a reactive isocyanate intermediate in situ is particularly well-suited for cascade sequences. nih.govacs.org For example, a reaction could be designed where the primary amine of this compound first participates in a transformation, and then a subsequent change in reaction conditions triggers the conversion of the carbamate to an isocyanate, which then reacts with a nucleophile present in the reaction mixture.

This type of sequential reactivity is valuable for creating complex molecular architectures from simple starting materials in a single pot. The stability of the phenoxycarbonyl group under a variety of conditions allows for several synthetic steps to be performed before its intended transformation in a cascade sequence. nih.govacs.org This controlled reactivity makes this compound a strategic component in the toolbox of synthetic organic chemists for designing elegant and efficient synthetic routes.

Synthesis and Structure Reactivity Relationships of Phenyl N 2 Aminoethyl Carbamate Derivatives

Design and Synthesis of Substituted Phenyl N-(2-aminoethyl)carbamate Analogues

The synthesis of this compound derivatives can be achieved through several strategic routes, often tailored to the specific substituents on the aromatic rings or the ethylamine (B1201723) backbone. A primary method involves the reaction of an appropriately substituted ethylenediamine (B42938) derivative with a phenyl chloroformate. nih.govresearchgate.net For instance, the synthesis of N-substituted analogues often begins with the protection of one amine group on a diamine, followed by reaction of the remaining free amine. The synthesis of Phenyl Ethyl(2-((phenoxycarbonyl)amino)ethyl)carbamate, a closely related analogue, involves protecting both amines of N-ethyl-1,2-diamine to yield a bis(carbamate). acs.org

Another versatile approach is the Curtius rearrangement, which transforms carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. mdpi.com These isocyanates can then be trapped with an alcohol, such as 2-((diphenylmethylene)amino)ethanol, to form the desired carbamate (B1207046). mdpi.com This method is advantageous as it starts from readily available carboxylic acids and offers a unified platform for generating diverse derivatives. mdpi.com

Furthermore, multi-component reactions provide an efficient pathway. For example, a three-component system involving a β-naphthol, benzaldehyde, and ethylenediamine can be used to prepare complex amino-alcohol precursors, which can then be further reacted to form carbamate-related structures. researchgate.net The choice of reagent is critical; activated carbonates, such as p-nitrophenyl chloroformate, are effective alkoxycarbonylating agents for amines, leading to the formation of carbamates. nih.govacs.org

Table 1: Selected Synthetic Methodologies for Phenyl Carbamate Derivatives

MethodStarting MaterialsKey ReagentsProduct TypeReference
PhenoxycarbonylationSubstituted 2-hydroxybenzyl-N-methylaminesPhenyl chlorocarbonates, Triethylamine (TEA)Phenyl N-(2-hydroxybenzyl)-N-methylcarbamates nih.gov
Curtius RearrangementCyclohexane carboxylic acid, 2-((diphenylmethylene)amino)ethanolDiphenylphosphoryl azide (DPPA), Triethylamine2-((Diphenylmethylene)amino)ethyl N-(cyclohexyl)carbamate mdpi.com
Bis-carbamationN-ethyl-1,2-diaminePhenyl chloroformatePhenyl Ethyl(2-((phenoxycarbonyl)amino)ethyl)carbamate acs.orgnih.gov
Activated CarbonatesAmines, Alcoholsp-Nitrophenyl chloroformate (PNPCOCl)General Carbamates acs.org

Impact of Structural Modifications on Synthetic Accessibility and Reaction Efficiency

The efficiency of synthesis can be enhanced by using highly reactive intermediates. Carbamoylimidazolium salts, for instance, are more reactive than carbamoylimidazoles and serve as convenient carbamoyl (B1232498) transfer reagents, reacting with alkoxides to produce carbamates. nih.gov For more complex targets, biocatalytic approaches offer high efficiency and stereoselectivity. The use of imine reductases (IREDs) for the reductive amination of α-ketoesters with various amines allows for the asymmetric synthesis of N-substituted α-amino esters in high yields and excellent enantioselectivities under mild conditions. nih.gov This highlights how enzymatic methods can overcome challenges associated with structural complexity. nih.gov

The design of the synthetic platform itself can also dictate accessibility. Using a Schiff base derived from 2-aminoethanol as a versatile intermediate allows for the subsequent condensation with various alkyl aldehydes, providing a flexible and efficient route to a library of lipid-like structures. mdpi.com

Correlation between Molecular Structure and Chemical Reactivity in Derivatives

A clear correlation exists between the molecular structure of phenyl carbamate derivatives and their chemical reactivity, particularly concerning the substitution on the carbamate nitrogen. A significant difference in reaction mechanism is observed between carbamates derived from primary and secondary amines. acs.orgnih.gov

Phenylcarbamates of primary amines are notably more reactive and undergo reaction via an E1cb-type mechanism. acs.orgnih.gov This pathway involves the in situ formation of a reactive isocyanate intermediate, which can then be trapped by a nucleophile, such as an amine, to form a urea (B33335) derivative. acs.orgnih.gov In contrast, phenylcarbamates of secondary amines are more stable. acs.orgnih.gov Their reaction requires more drastic conditions and proceeds through a BAc2 (base-catalyzed acyl substitution) mechanism. acs.orgnih.gov This chemoselective reactivity was demonstrated in a study where a molecule containing both a primary and a secondary phenylcarbamate moiety was reacted with benzylamine; only the primary carbamate reacted to form the corresponding urea. acs.org

The nature of substituents can also influence intermolecular interactions, which in turn affects material properties. A comparative study of molecules with phenyl-terminated versus cyclohexyl-terminated side chains revealed that the phenyl groups engage in intermolecular C–H⋯π interactions. rsc.org These interactions lead to less dynamic molecular motions in the solid state, a feature that can be crucial for properties like charge transport in organic semiconductors. rsc.org The cyclohexyl-terminated counterparts lacked these specific interactions, resulting in more dynamic behavior. rsc.org

Table 2: Structure-Reactivity Relationship in Phenyl Carbamates

Carbamate TypeNitrogen SubstitutionReaction MechanismReactivityProduct (with amine nucleophile)Reference
PrimaryN-HE1cb-type (via isocyanate)HighUrea acs.orgnih.gov
SecondaryN-RBAc2Low (requires drastic conditions)Stable acs.orgnih.gov

Conformational Analysis of this compound and its Rotamers

The carbamate functional group is characterized by a pseudo double bond character in the C-N bond, resulting from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. nih.gov This restricted rotation leads to the existence of conformational isomers, or rotamers, typically referred to as syn and anti. nih.gov The relative stability and population of these rotamers can be influenced by intramolecular hydrogen bonding, the polarity of the solvent, and interactions with other molecules. nih.govnih.gov

For this compound derivatives, particularly those where the second amino group is substituted (making the carbamate nitrogen part of a secondary amine), the presence of rotamers is readily observable. acs.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this analysis. At room temperature, the 1H and 13C NMR spectra of such compounds often show doubled or broadened signals corresponding to the different chemical environments of the nuclei in each rotamer. acs.org As the temperature is increased, the rate of interconversion between the rotamers increases, leading to the coalescence of these signals into a single, averaged signal. acs.org This phenomenon confirms the presence of conformers in dynamic equilibrium. acs.org

Theoretical calculations and spectroscopic analysis of related amide and carbamate structures further illuminate these conformational preferences. nih.govnih.gov Studies on N,N-diethyl-2[(4'-substituted)phenylthio]acetamides showed the existence of stable gauche and cis conformers, with the population ratio being dependent on solvent polarity. nih.gov In the solid state, molecules often adopt a single, low-energy conformation, such as the syn orientation of carbonyl groups observed in the crystal structure of Ethyl N-(2-acetyl-3-oxo-1-phenylbutyl)carbamate. nih.gov Weak intramolecular hydrogen-bonding interactions, such as N-H···π, can also play a role in stabilizing specific conformations in the gas phase. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Phenyl N 2 Aminoethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms.

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each nucleus. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the signals reveal the number of different types of protons and their neighboring atoms. For Phenyl N-(2-aminoethyl)carbamate, characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the ethylenediamine (B42938) moiety are expected.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicative of its hybridization and bonding environment.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms. Correlation Spectroscopy (COSY) experiments identify proton-proton couplings, helping to trace the connectivity within the ethylenediamine chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the phenylcarbamate group and the ethylenediamine backbone.

¹H and ¹³C NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl-H7.40-7.20 (m, 5H)
NH (carbamate)~8.0 (br s, 1H)
CH₂ (adjacent to carbamate (B1207046) NH)~3.40 (q, 2H)~42.0
CH₂ (adjacent to NH₂)~2.90 (t, 2H)~40.0
NH₂~1.5 (br s, 2H)
Phenyl-C (ipso)~138.0
Phenyl-C (ortho, meta, para)129.0, 125.0, 121.0
C=O (carbamate)~155.0
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

While this compound itself is achiral, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can be employed to study its conformational preferences in solution. These experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's three-dimensional structure and the rotational barriers around its single bonds. For instance, the relative orientations of the phenyl group and the ethylenediamine chain can be investigated.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of this compound. This precision allows for the calculation of the elemental formula, confirming the atomic composition of the molecule and distinguishing it from other compounds with the same nominal mass. The experimentally determined mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements.

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of the compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its different components. For this compound, characteristic fragmentation would likely involve the cleavage of the carbamate bond and the bonds within the ethylenediamine chain.

Predicted Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
181.10120.04C₂H₅N₂Phenyl isocyanate ion
181.1094.05C₃H₅NOAniline ion
181.1061.06C₇H₅O₂Ethylenediamine fragment ion

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, key vibrational bands would include N-H stretching from the amine and carbamate groups, C=O stretching of the carbamate, C-N stretching, and aromatic C-H and C=C stretching from the phenyl group.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure.

Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (amine & carbamate)Stretching3400-3200
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
C=O (carbamate)Stretching1730-1680
C=C (aromatic)Stretching1600-1450
N-HBending1650-1550
C-NStretching1350-1000

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's conformation and packing in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of closely related phenyl carbamate derivatives demonstrates the power of this technique. For instance, crystallographic studies on compounds like 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate and phenyl N-(4-nitrophenyl)carbamate reveal detailed structural parameters. researchgate.netnih.gov In these studies, single crystals are grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.netnih.gov

The data obtained from such an analysis are comprehensive, providing a definitive structural proof. A typical set of crystallographic data for a phenyl carbamate derivative is presented below.

Table 1. Representative Crystallographic Data for a Phenyl Carbamate Derivative. researchgate.net
ParameterValue
Chemical FormulaC₁₃H₁₀N₂O₄
Crystal SystemTriclinic
Space GroupP1
a (Å)9.6722 (3)
b (Å)10.2543 (5)
c (Å)12.4787 (6)
α (°)84.625 (3)
β (°)79.386 (3)
γ (°)77.955 (3)
Volume (ų)1187.73 (9)
Z4

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing many carbamates due to their potential thermal instability. s4science.at It is a powerful tool for purity determination, quantification, and preparative isolation. In HPLC, the sample is dissolved in a solvent and pumped at high pressure through a column packed with a solid stationary phase.

For compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) with water. thermofisher.comsigmaaldrich.comepa.gov A gradient elution, where the composition of the mobile phase is changed over time to increase its organic solvent content, is often used to achieve efficient separation of compounds with varying polarities. sigmaaldrich.comnih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. sigmaaldrich.comepa.gov For higher sensitivity and selectivity, especially in complex matrices, a fluorescence detector can be used after post-column derivatization, or a mass spectrometer (LC-MS) can be employed for definitive identification of the analyte and any impurities. s4science.atnih.gov The retention time, the time it takes for the compound to pass through the column, is a characteristic feature used for identification, while the peak area is proportional to its concentration, allowing for purity assessment.

Table 2. Typical HPLC Parameters for Carbamate Analysis. s4science.atsigmaaldrich.comnih.gov
ParameterTypical Conditions
ColumnReversed-Phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate0.8 - 2.0 mL/min
DetectorUV (e.g., 240 nm) or Mass Spectrometry (MS)
Column TemperatureAmbient or controlled (e.g., 35-40 °C)
Injection Volume5 - 20 µL

Gas Chromatography (GC) is another powerful separation technique used for volatile and thermally stable compounds. While many carbamates are known to be thermally labile, which can lead to their degradation in the high temperatures of a standard GC injector and column, specific techniques can be employed to analyze them successfully. oup.comnih.gov The primary degradation pathway for phenylcarbamates involves decomposition into the corresponding phenol (B47542) and an isocyanate. oup.com

To circumvent thermal degradation, methods such as fast GC with cold on-column injection are utilized. oup.comnih.gov Cold on-column injection introduces the sample directly onto the column at a low temperature, avoiding the hot injector port where most degradation occurs. The use of shorter columns, higher carrier gas flow rates, and rapid temperature programming minimizes the time the analyte spends at elevated temperatures. oup.comnih.gov

Alternatively, derivatization can be performed to convert the carbamate into a more thermally stable and volatile compound prior to GC analysis. scispec.co.th When coupled with a mass spectrometer (GC-MS), this technique provides excellent sensitivity and structural confirmation of the analyte and any impurities. scispec.co.thnih.gov A nitrogen-phosphorus detector (NPD) can also be used for selective and sensitive detection of nitrogen-containing compounds like carbamates.

Table 3. Specialized GC Parameters for Thermally Labile Carbamate Analysis. oup.comnih.gov
ParameterTypical Conditions
Injection TechniqueCold On-Column or Splitless with Temperature-Programmed Injector
Injector TemperatureProgrammed from low temperature (e.g., 70 °C)
ColumnDB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium
Oven ProgramFast ramp rate (e.g., 10-40 °C/min) up to ~320 °C
DetectorMass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD)

Theoretical and Computational Chemistry Studies on Phenyl N 2 Aminoethyl Carbamate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Geometry

A crucial first step in any computational study is to find the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. This process of geometry optimization and energy minimization is routinely performed using DFT methods, often with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), which are adept at handling organic molecules with heteroatoms. researchgate.netnih.gov

Table 1: Predicted Geometric Parameters for Phenyl N-(2-aminoethyl)carbamate

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.22 Å
Bond LengthC(carbonyl)-O(phenyl)~1.36 Å
Bond LengthC(carbonyl)-N~1.35 Å
Bond LengthN-H~1.01 Å
Bond AngleO=C-O~125°
Bond AngleO=C-N~124°
Dihedral AngleC-N-C(ethyl)-C(ethyl)Variable (multiple conformers)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atoms, while the LUMO would likely be centered on the carbonyl group and the aromatic system. researchgate.netresearchgate.net The presence of the primary amine provides a site for nucleophilic attack, while the carbamate (B1207046) N-H proton is acidic. Analysis of the FMOs can quantify these characteristics. The calculated HOMO and LUMO energies indicate the molecule's capacity for charge transfer. researchgate.netnih.gov

Table 2: Predicted Frontier Molecular Orbital Properties

ParameterPredicted Value (eV)
HOMO Energy~ -6.5 eV
LUMO Energy~ -0.8 eV
HOMO-LUMO Gap~ 5.7 eV

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to explore the conformational landscape and understand how the molecule behaves in solution or at different temperatures. mdpi.com

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy profiles of transition states. For phenylcarbamates derived from primary amines, like this compound, the mechanism of basic hydrolysis or reaction with nucleophiles is proposed to proceed via an E1cb-type (Elimination Unimolecular conjugate Base) mechanism. nih.govacs.org

This pathway involves:

Deprotonation of the carbamate N-H proton by a base.

Elimination of the phenoxide leaving group to form a reactive isocyanate intermediate.

The isocyanate can then be trapped by a nucleophile (like water or another amine) to form the final product (a free amine or a urea (B33335) derivative). acs.org

DFT calculations can model the geometry of the transition state for the rate-limiting step (phenoxide elimination) and calculate its activation energy. nih.gov This contrasts with the BAc2 (Base-catalyzed Acyl substitution) mechanism typically observed for N,N-disubstituted carbamates, which involves direct nucleophilic attack at the carbonyl carbon. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental measurements. By calculating harmonic vibrational frequencies using DFT, one can generate a theoretical Infrared (IR) spectrum. researchgate.net Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

For this compound, predicted vibrational frequencies can be compared to experimental data for structurally similar compounds. For instance, the characteristic N-H and C=O stretching frequencies of the carbamate group can be accurately calculated. nih.govmdpi.com Discrepancies between calculated and experimental values, often corrected by applying a scaling factor, can provide insights into intermolecular interactions like hydrogen bonding in the solid state or in solution. researchgate.net

Table 3: Comparison of Predicted and Representative Experimental IR Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (Scaled DFT)Typical Experimental Range nih.gov
Amine N-H Stretch (primary)~33503300-3400
Carbamate N-H Stretch~33203300-3330
C=O Stretch~17001690-1740
N-H Bend (primary amine)~16201590-1650
Aromatic C=C Stretch~14951470-1500

Computational Approaches to Structure-Reactivity Relationships

By combining various computational techniques, it is possible to build robust structure-reactivity relationships. For this compound, this involves correlating calculated electronic and structural properties with observed chemical behavior. For example, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution on the molecule's surface. researchgate.net

On an MEP map for this compound, negative potential (red/yellow) would be concentrated around the carbonyl oxygen and the primary amine's nitrogen, highlighting these as sites for electrophilic attack or hydrogen bond donation. Positive potential (blue) would be found around the acidic N-H protons. researchgate.net By quantifying these properties (e.g., HOMO-LUMO gap, partial atomic charges, bond dissociation energies), computational models can predict how structural modifications—such as adding substituents to the phenyl ring—would alter the molecule's reactivity, providing a rational basis for the design of new compounds with specific properties. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues in Phenyl N 2 Aminoethyl Carbamate Chemistry

Development of Ultra-Efficient and Sustainable Synthetic Protocols

The development of environmentally benign and highly efficient synthetic methods for Phenyl N-(2-aminoethyl)carbamate is a primary focus of ongoing research. Traditional methods for the synthesis of mono-carbamate protected diamines often involve the use of excess reagents or require stringent reaction conditions, such as precise temperature and pH control, which can be challenging for large-scale production. orgsyn.org

A promising approach involves the use of alkyl phenyl carbonates as electrophiles in the reaction with diamines like 1,2-ethanediamine. orgsyn.org This method has been shown to be a simple, efficient, and selective route for the preparation of mono-carbamate-protected diamines, and it is applicable for large-scale laboratory preparations without the need for complex purification techniques like column chromatography. orgsyn.org

Future research in this area is expected to focus on the following:

Catalytic Systems: The development of novel catalysts to improve reaction rates and selectivity, potentially lowering the required reaction temperatures and reducing energy consumption.

Flow Chemistry: The application of continuous flow technologies to enhance reaction efficiency, safety, and scalability.

Green Solvents: The exploration of more environmentally friendly solvents to replace traditional organic solvents.

Atom Economy: The design of synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. A three-component coupling of amines, carbon dioxide, and halides has been shown to be an efficient method for carbamate (B1207046) synthesis under mild conditions. organic-chemistry.org

Synthetic Protocol Key Features Potential Advantages
Alkyl Phenyl Carbonates with DiaminesSimple, efficient, and selective for mono-carbamate protection. orgsyn.orgScalable, avoids complex purification. orgsyn.org
Three-Component CouplingUtilizes amines, CO2, and halides. organic-chemistry.orgMild reaction conditions, short reaction times. organic-chemistry.org

Exploration of this compound in Advanced Material Science Precursors

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials. The primary amine can participate in polymerization reactions, while the carbamate group can be used for further functionalization or as a directing group in self-assembly processes.

A key area of interest is the use of phenylcarbamates in the preparation of polyureas and oxazolidinones. nih.govacs.org These polymers have a wide range of applications, from coatings and adhesives to biomedical devices. The reactivity of the phenoxycarbonyl (Phoc) group in phenylcarbamates allows for controlled polymerization and the formation of well-defined polymer architectures. nih.govacs.org

Future research is likely to explore:

Self-Healing Polymers: The incorporation of this compound into polymer backbones to create materials capable of self-repair upon damage.

Stimuli-Responsive Materials: The design of polymers that change their properties in response to external stimuli such as pH, temperature, or light.

Functional Coatings: The use of this compound to create surfaces with specific properties, such as biocompatibility or anti-fouling capabilities.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis and materials discovery. appliedclinicaltrialsonline.comeurekalert.orggcande.org These powerful computational tools can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel synthetic routes. appliedclinicaltrialsonline.comacs.org

In the context of this compound chemistry, AI and ML could be employed to:

Predict Reactivity: Develop models that can accurately predict the reactivity of the carbamate and amine groups in different chemical environments. acs.org A recent study combined a generative AI design engine with medicinal chemistry to discover novel carbamate inhibitors. nih.gov

Optimize Synthesis: Identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation.

Discover New Reactions: Screen virtual libraries of reactants to identify novel and unexpected transformations of this compound.

The integration of AI and ML with automated high-throughput experimentation platforms has the potential to dramatically accelerate the pace of discovery in this field. appliedclinicaltrialsonline.com

AI/ML Application Description Potential Impact
Reaction Outcome PredictionModels predict the products and yields of reactions. acs.orgReduces trial-and-error experimentation.
Synthesis OptimizationAlgorithms identify optimal reaction conditions. gcande.orgImproves efficiency and reduces waste. gcande.org
Novel Reaction DiscoveryAI screens for new and useful transformations. nih.govExpands the synthetic utility of the compound.

Novel Analytical Techniques for Real-Time Monitoring in Complex Reactions

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing processes, and ensuring product quality. For complex reactions involving this compound, where multiple reactive sites are present, advanced analytical techniques are essential.

Mass spectrometry (MS) is a powerful tool for monitoring the formation of carbamate adducts with proteins. nih.gov This technique can be adapted to monitor the progress of reactions involving this compound by tracking the formation of products and intermediates.

Future research in this area will likely focus on:

In-situ Spectroscopy: The use of techniques like Raman and infrared (IR) spectroscopy to monitor reactions in real-time without the need for sample extraction.

Microfluidic Reactors: The integration of analytical techniques with microfluidic devices to enable high-throughput reaction screening and optimization.

Chemometric Analysis: The application of statistical methods to analyze complex spectral data and extract meaningful information about reaction kinetics and mechanisms.

Expanding the Utility of this compound in Diverse Organic Transformations

The unique reactivity of the phenylcarbamate group opens up a wide range of possibilities for its use in diverse organic transformations. The phenoxycarbonyl (Phoc) group can act as a protecting group for amines, but it also exhibits chemoselective reactivity. nih.govacs.org

For instance, phenylcarbamates of primary amines are known to be reactive towards the formation of ureas. nih.govacs.org This reactivity can be harnessed to synthesize a variety of symmetrical and unsymmetrical ureas, which are important motifs in many biologically active molecules. nih.govacs.org

Future research is expected to explore the use of this compound in:

Peptide Synthesis: The use of the Phoc group as a protecting group in solid-phase peptide synthesis.

Heterocyclic Synthesis: The use of the compound as a starting material for the synthesis of nitrogen-containing heterocycles.

Cross-Coupling Reactions: The development of new cross-coupling reactions that utilize the carbamate group as a leaving group or a directing group.

The chemoselective transformation of the NH-Phoc moiety has been observed in the reaction of a bis(carbamate) with an amine, leading to the formation of a dissymmetric urea (B33335). nih.govacs.org This highlights the potential for selective functionalization of molecules containing multiple carbamate groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenyl N-(2-aminoethyl)carbamate, and how can purity be maximized?

  • Methodology : The compound is typically synthesized via carbamate formation by reacting 2-aminoethylamine with phenyl chloroformate under controlled conditions. Key steps include:

  • Maintaining a temperature of 0–5°C to minimize side reactions (e.g., hydrolysis of the chloroformate).
  • Using anhydrous solvents (e.g., THF or DCM) to avoid moisture-induced degradation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    • Validation : Purity is assessed using HPLC (>95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm the carbamate functional group (–NHCOO–) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Core Methods :

  • Spectroscopy : ¹H NMR (δ 6.8–7.4 ppm for aromatic protons; δ 3.2–3.8 ppm for –NH–CH₂–), IR (C=O stretch at ~1700 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
    • Advanced Options : Mass spectrometry (ESI-MS) for molecular weight confirmation and X-ray crystallography (using SHELX software) for resolving structural ambiguities .

Q. How does this compound react in aqueous solutions, and what factors influence its stability?

  • Reactivity Profile :

  • Hydrolysis: The carbamate bond is susceptible to hydrolysis at extreme pH (acidic or basic conditions), yielding phenol and 2-aminoethylamine. Kinetic studies using UV-Vis spectroscopy can monitor degradation rates .
  • Stability: Buffered solutions (pH 6–8) at 4°C extend shelf life. Additives like 0.1% BHT inhibit oxidative degradation .

Q. What methodologies are used to evaluate the biological activity of this compound?

  • In Vitro Assays :

  • Enzyme inhibition: Dose-response curves (IC₅₀ values) using fluorogenic substrates for target enzymes (e.g., proteases or esterases) .
  • Cytotoxicity: MTT assays on cell lines (e.g., HeLa or HEK293) to assess viability at 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data arising from different synthesis protocols?

  • Root Causes : Variability in by-products (e.g., unreacted amine or hydrolyzed phenol) due to incomplete purification or temperature fluctuations during synthesis.
  • Solutions :

  • Cross-validate using multiple techniques (e.g., HPLC-MS to identify impurities and DSC for thermal stability profiling) .
  • Standardize reaction conditions (e.g., inert atmosphere, strict temperature control) and document batch-specific parameters .

Q. What are the decomposition pathways of this compound under physiological conditions, and how can they be mitigated?

  • Pathways :

  • Enzymatic cleavage by esterases in serum, detected via LC-MS/MS metabolite profiling .
  • pH-dependent hydrolysis, modeled using Arrhenius equations to predict stability in biological matrices .
    • Mitigation : Encapsulation in liposomes or PEGylation to reduce enzymatic access .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific targets?

  • Approach :

  • Modify substituents on the phenyl ring (e.g., electron-withdrawing groups to enhance electrophilicity) or the ethylamine chain (e.g., methylation to reduce polarity) .
  • Compare bioactivity data with analogs (e.g., ethyl N-(2-aminoethyl)carbamate vs. tert-butyl derivatives) to identify critical functional groups .

Q. What computational tools are suitable for predicting the interactions of this compound with biological targets?

  • Methods :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., acetylcholinesterase) .
  • Quantum Mechanics : DFT calculations (B3LYP/6-31G* basis set) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.